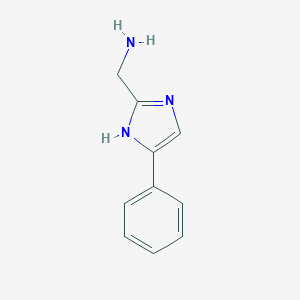

(5-phenyl-1H-imidazol-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1H-imidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRELUUJYACRYGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175531-38-1 |

Source

|

| Record name | (5-phenyl-1H-imidazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of (5-phenyl-1H-imidazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-phenyl-1H-imidazol-2-yl)methanamine is a valuable heterocyclic amine that serves as a key building block in medicinal chemistry. Its structural motif is present in a variety of compounds investigated for therapeutic applications, leveraging the imidazole core's ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes. This guide provides an in-depth, technically-focused overview of a common and reliable synthetic route to this compound, followed by a detailed protocol for its purification and comprehensive characterization using modern analytical techniques. The causality behind critical experimental choices is emphasized to provide a framework for troubleshooting and adaptation.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in drug discovery, famously present in the amino acid histidine, the neurotransmitter histamine, and numerous approved therapeutic agents.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity for protonation at physiological pH make it a versatile component in designing molecules that interact with biological targets.[3] The specific scaffold, this compound, combines the imidazole core with a phenyl group, which can engage in hydrophobic or π-stacking interactions, and a primary aminomethyl group, which provides a key site for further chemical elaboration and salt formation. This combination makes it a sought-after intermediate for constructing more complex drug candidates.[4]

Strategic Approach to Synthesis

The synthesis of substituted imidazoles can be approached through various classical methods, such as the Radziszewski or Debus synthesis.[5][6] However, for constructing the specific this compound target, a multi-step approach starting from more readily available precursors is often more practical and higher yielding. The strategy detailed here involves the formation of an intermediate 2-azidomethyl-5-phenyl-1H-imidazole, followed by a clean reduction to the desired primary amine. This pathway is advantageous as it avoids harsh conditions that could degrade the imidazole ring and utilizes a reliable azide reduction step.

Below is a conceptual workflow for the synthesis and subsequent characterization.

Caption: Overall workflow from synthesis to final characterization.

Detailed Synthetic Protocol

This protocol is divided into three main stages: synthesis of the azide intermediate, cyclization to form the imidazole ring, and reduction to the final amine product.

Stage 1: Synthesis of 2-azido-1-phenylethanone

The first step involves a nucleophilic substitution of the bromide from 2-bromo-1-phenylethanone (α-bromoacetophenone) with an azide ion.

-

Rationale: Sodium azide is a highly effective and economical source of the azide nucleophile. Acetone is chosen as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction, while a small amount of water aids in dissolving the sodium azide. The reaction is performed at reflux to ensure a reasonable reaction rate.

Step-by-Step Protocol:

-

To a solution of 2-bromo-1-phenylethanone (1.0 eq) in acetone (5 mL per 1 g of starting material), add a solution of sodium azide (1.5 eq) in a minimal amount of water.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-4 hours.

-

After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-azido-1-phenylethanone as a crude product, which can often be used in the next step without further purification.

Stage 2: Formation of 2-(azidomethyl)-5-phenyl-1H-imidazole

This step involves a condensation reaction to form the imidazole ring.

-

Rationale: This cyclization utilizes formamidine acetate as a source for the remaining carbon and nitrogen atoms of the imidazole ring. Ammonia is used to maintain a basic pH, which facilitates the condensation and ring-closing steps. Dioxane is an excellent solvent for this transformation due to its high boiling point and ability to dissolve the reaction components.

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve the crude 2-azido-1-phenylethanone (1.0 eq) and formamidine acetate (2.5 eq) in 1,4-dioxane.

-

Add aqueous ammonia (25-30% solution, ~5 eq) to the mixture.

-

Heat the reaction to reflux (approx. 100-110 °C) for 6-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvent.

-

The resulting residue contains the crude product, 2-(azidomethyl)-5-phenyl-1H-imidazole.

Stage 3: Reduction to this compound

The final step is the reduction of the azide group to the primary amine.

-

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing azides to amines. The primary byproducts are nitrogen gas and the catalyst, which can be easily removed by filtration. Methanol is an ideal solvent as it readily dissolves the imidazole intermediate and is compatible with the hydrogenation conditions.

Step-by-Step Protocol:

-

Dissolve the crude 2-(azidomethyl)-5-phenyl-1H-imidazole in methanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Fit the reaction vessel with a hydrogen balloon or connect it to a hydrogenation apparatus.

-

Stir the reaction vigorously under a hydrogen atmosphere at room temperature. The reaction is typically complete in 4-12 hours. Monitor by TLC until the starting material is fully consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

-

Wash the Celite® pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product is typically purified by column chromatography on silica gel. A gradient elution system, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 100% DCM to 95:5 DCM:MeOH, then to 90:10 DCM:MeOH), is often effective. The fractions containing the pure product are identified by TLC, combined, and concentrated to yield the final compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Mass Spectrometry

-

Objective: To confirm the molecular weight of the target compound.

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for this polar molecule.

-

Expected Result: The compound has a molecular formula of C₁₀H₁₁N₃ and a monoisotopic mass of approximately 173.10 g/mol . In positive ion mode, the primary observed ion should be the protonated molecule [M+H]⁺ at m/z ≈ 174.1.[7]

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| Monoisotopic Mass | 173.0953 g/mol |

| Expected [M+H]⁺ (m/z) | ~174.10 |

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃. Due to fast tautomerization of the imidazole ring, some signals, particularly for the imidazole carbons, may be broad or difficult to detect in solution-state ¹³C NMR.[8]

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Phenyl & Imidazole): Expect a series of multiplets between δ 7.0-7.8 ppm, integrating to 6 protons (5 from the phenyl ring, 1 from the imidazole C4-H).

-

Methylene Protons (-CH₂-): A singlet should appear around δ 3.8-4.2 ppm, integrating to 2 protons.

-

Amine & Imidazole N-H Protons: Broad singlets corresponding to the -NH₂ and imidazole N-H protons will be present. Their chemical shift is variable and they are exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Expect signals in the δ 125-135 ppm region for the phenyl ring carbons and the imidazole C4/C5 carbons.

-

Imidazole C2: The carbon atom flanked by the two nitrogen atoms (C2) is expected to appear further downfield, typically in the δ 145-155 ppm region.

-

Methylene Carbon (-CH₂-): The aliphatic methylene carbon should appear as a distinct signal in the upfield region, typically around δ 40-45 ppm.

-

Table 2: Representative NMR Data (Predicted, in DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₂- | ~4.0 (s, 2H) | ~42.0 |

| Phenyl C-H | ~7.2-7.7 (m, 5H) | ~126.0 - 129.0 |

| Imidazole C4-H | ~7.1 (s, 1H) | ~118.0 |

| Imidazole C5-C(Ph) | - | ~130.0 |

| Phenyl C-ipso | - | ~134.0 |

| Imidazole C5 | - | ~136.0 |

| Imidazole C2 | - | ~150.0 |

| -NH₂ / Imidazole N-H | broad, variable | - |

Note: Actual chemical shifts can vary based on solvent and concentration. The provided data is illustrative.

Caption: A logical flow for the analytical characterization process.

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis of this compound. By providing a rationale for the selection of reagents and conditions, it aims to equip researchers with the foundational knowledge to not only execute the synthesis but also to adapt it as needed. The detailed characterization plan ensures the final product's identity, structure, and purity are rigorously validated, a critical requirement for its application in medicinal chemistry and drug development programs.

References

- Dirisinala, P. R., et al. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)-1-(2-phenyl-1H-Indol-1-yl)ethanones and their antimicrobial activity. International Journal of Advance Research in Science and Engineering.

- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences, 7(1), 36.

- IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research.

- Caloong Chemical Co., Ltd. (2023). Overview of the Synthesis Method of 2-Phenylimidazole.

- Caloong Chemical Co., Ltd. (2024). Production Methods of 2-Phenylimidazole.

- Shi, L., et al. (2014). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 84, 635-645.

- Ivanova, Y., & Gindeva, S. (2016). 13C CP-MAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 21(11), 1461.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijfmr.com [ijfmr.com]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caloongchem.com [caloongchem.com]

- 6. caloongchem.com [caloongchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (5-phenyl-1H-imidazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[4][5] (5-phenyl-1H-imidazol-2-yl)methanamine, a molecule combining the phenyl and aminomethyl-substituted imidazole moieties, represents a promising scaffold for the development of novel therapeutics. Understanding its fundamental physicochemical properties is a critical prerequisite for any rational drug design and development program, influencing everything from target binding and ADME (absorption, distribution, metabolism, and excretion) properties to formulation and manufacturability.

This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound (CAS 175531-38-1).[6][][8][9] Where experimental data for this specific molecule is not publicly available, we present established, field-proven experimental protocols for their determination. Furthermore, we explore computational approaches as a valid and increasingly reliable alternative for property prediction in early-stage drug discovery. This guide is designed to be a practical resource for researchers, enabling a thorough understanding and strategic utilization of this promising chemical entity.

Molecular Structure and Identification

IUPAC Name: this compound[6] CAS Number: 175531-38-1[6][][8][9] Molecular Formula: C₁₀H₁₁N₃[] Molecular Weight: 173.21 g/mol []

| Property | Value/Information | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 175531-38-1 | [6][][8][9] |

| Molecular Formula | C₁₀H₁₁N₃ | [] |

| Molecular Weight | 173.21 g/mol | [] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N2)CN | [6] |

| InChI Key | HPQQIZHQBBTZPR-UHFFFAOYSA-N | [6] |

| Physical Form | Powder | |

| Melting Point | 121-123 °C |

Synthesis and Spectroscopic Characterization

Characterization of the synthesized compound would rely on a suite of spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the imidazole ring proton, the methylene protons of the aminomethyl group, and the amine protons. The chemical shifts and coupling patterns of the phenyl protons would provide information about the substitution pattern. The imidazole CH proton would likely appear as a singlet. The methylene protons adjacent to the amine would also likely be a singlet, and the NH and NH₂ protons may appear as broad singlets, with their chemical shifts being solvent-dependent.[11][12]

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the imidazole ring carbons are characteristic and can confirm the formation of the heterocyclic core.[11][12][13][14][15] The carbons of the phenyl group and the methylene carbon would also have predictable chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. For this compound, a high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass (173.0953 g/mol ).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the imidazole and amine groups, C-H stretching of the aromatic and aliphatic portions, C=N and C=C stretching of the imidazole and phenyl rings, and N-H bending of the amine group.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are pivotal as they dictate its behavior in biological systems.

Acid Dissociation Constant (pKa)

The pKa values of a molecule determine its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. This compound has two basic nitrogen centers: the imidazole ring and the primary amine. The imidazole ring is amphoteric, but in this context, the basicity of the sp² nitrogen is of primary interest.

Experimental Determination: UV-Vis Spectrophotometric Titration

A reliable method for determining pKa is through UV-Vis spectrophotometry, which is applicable if the compound possesses a chromophore close to the ionization center and the UV spectrum changes with ionization.[1][3][16]

Protocol:

-

Preparation of Solutions:

-

Sample Preparation for Measurement:

-

In a 96-well UV-transparent microplate, add a fixed volume of the stock solution to each well containing the different pH buffers. The final concentration of the compound should be in the micromolar range, and the percentage of the organic solvent should be kept low (e.g., ≤2% v/v) to minimize its effect on the pKa.[3]

-

-

UV-Vis Measurement:

-

Measure the UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[3]

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value accurately.[1]

-

Causality Behind Experimental Choices:

-

Constant Ionic Strength: Maintaining a constant ionic strength across all buffers is crucial to minimize variations in activity coefficients, which can affect the pKa.

-

Low Organic Solvent Concentration: Organic co-solvents can alter the pKa of a compound. Keeping their concentration to a minimum ensures that the measured pKa is as close as possible to the value in a purely aqueous environment.

-

Wavelength Selection: Choosing a wavelength with the largest difference in absorbance between the ionized and unionized forms maximizes the signal-to-noise ratio, leading to a more accurate pKa determination.

Computational Prediction:

In the absence of experimental data, computational methods can provide a reliable estimate of pKa values. Quantum chemical calculations, such as those using Density Functional Theory (DFT) combined with a solvation model (e.g., Polarizable Continuum Model - PCM), can be employed to calculate the free energy change of the protonation/deprotonation reaction, from which the pKa can be derived.[17][18][19][20]

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between an organic solvent (commonly n-octanol) and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (usually physiological pH 7.4) is more relevant.

Experimental Determination: Shake-Flask Method

The shake-flask method is the gold standard for LogP and LogD determination.[21][22][23][24][25]

Protocol:

-

Preparation of Phases:

-

Prepare a phosphate buffer at the desired pH (e.g., 7.4 for LogD).

-

Saturate n-octanol with the aqueous buffer and vice versa by mixing them vigorously and allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[24]

-

Centrifuge the vial to ensure complete phase separation.

-

-

Quantification:

-

Carefully take an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

-

Calculation:

-

LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[22]

-

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility, which would affect the accuracy of the concentration measurements.

-

Equilibration Time: Sufficient shaking time is necessary to ensure that the compound has reached equilibrium between the two phases.

-

Analytical Method: HPLC-UV is a common and reliable method for quantifying the concentration of the analyte in each phase due to its sensitivity and specificity.

Computational Prediction:

A variety of computational algorithms are available to predict LogP values based on the molecular structure. These methods are often based on fragmental contributions or whole-molecule properties. Several software packages can provide reliable in silico LogP predictions, which are particularly useful for high-throughput screening of virtual libraries.[26][27][28]

Aqueous Solubility

Aqueous solubility is a key factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms.

Experimental Determination: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility is often measured as it is a higher throughput method.[2][29][30][31][32]

Protocol:

-

Stock Solution Preparation:

-

Sample Preparation:

-

Separation of Undissolved Compound:

-

After incubation, the plate is filtered or centrifuged to separate any precipitated compound from the saturated solution.[30]

-

-

Quantification:

Causality Behind Experimental Choices:

-

Use of DMSO Stock: Starting from a DMSO stock solution is a common practice in high-throughput screening as many discovery compounds have poor aqueous solubility. However, it is important to be aware that this measures kinetic solubility, which can sometimes overestimate the true thermodynamic solubility.

-

Incubation Time: The incubation time is a compromise between achieving a state close to equilibrium and the need for high throughput.

-

Detection Method: The choice of detection method depends on the compound's properties and the required sensitivity and accuracy. LC-MS is generally considered more accurate than direct UV measurement, as it is less prone to interference from other UV-absorbing species.

Crystal Structure

The solid-state structure of a compound, determined by X-ray crystallography, provides definitive information about its three-dimensional conformation, bond lengths, bond angles, and intermolecular interactions.[4][33][34][35][36] This information is invaluable for understanding its physical properties, such as melting point and solubility, and for structure-based drug design.

Experimental Determination: Single-Crystal X-ray Diffraction

Protocol:

-

Crystallization:

-

High-quality single crystals of this compound need to be grown. This is often the most challenging step and may require screening of various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[4]

-

-

Data Collection:

-

A suitable single crystal is mounted on a diffractometer.

-

The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected by a detector as the crystal is rotated.[4]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using computational methods to generate an initial electron density map.

-

The atomic positions are then refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule in the crystal lattice.[4]

-

Causality Behind Experimental Choices:

-

Crystal Quality: The quality of the single crystal is paramount. A well-ordered crystal will produce a high-resolution diffraction pattern, leading to an accurate structure determination.

-

X-ray Source: The choice of X-ray wavelength (e.g., from a copper or molybdenum source) depends on the size of the unit cell and the elements present in the crystal.

-

Refinement Process: The refinement process is an iterative procedure that minimizes the difference between the observed diffraction data and the data calculated from the structural model, ensuring the final structure is as accurate as possible.

Conclusion and Future Directions

This compound is a molecule with significant potential in drug discovery, owing to its privileged imidazole core. This guide has outlined the essential physicochemical properties that must be evaluated to advance its development. While some basic data is available, a comprehensive experimental characterization of its pKa, LogD, aqueous solubility, and crystal structure is imperative. The protocols detailed herein provide a roadmap for researchers to obtain this critical information.

The interplay of these properties will ultimately determine the "drug-likeness" of this compound and its derivatives. For instance, the basicity of the molecule (pKa) will influence its behavior in the acidic environment of the stomach and its ability to interact with acidic residues in a target's binding pocket. Its lipophilicity (LogD) will govern its ability to cross cell membranes and the blood-brain barrier. Aqueous solubility will be a key determinant of its oral bioavailability and ease of formulation. Finally, a detailed understanding of its solid-state structure will inform strategies for salt selection and polymorph screening.

Future work should focus on the experimental determination of these properties, followed by the use of this data to build robust structure-activity relationships (SAR) and structure-property relationships (SPR). This will enable the rational design of analogs with optimized biological activity and pharmaceutical properties, ultimately accelerating the journey of this promising scaffold from a chemical entity to a potential therapeutic agent.

References

- Chemagination. How to measure pKa by UV-vis spectrophotometry.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Belen O. et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 6(10), 1094-1098.

- Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 24(12), 5727-5731.

- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

- Lesyk, D., & Kheilik, Y. (2024). LogP / LogD shake-flask method. protocols.io.

- Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(17), 7852-7861.

- Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(17), 7852-7861.

- Alí-Torres, J., et al. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance.

- Devarajegowda, H. C., et al. (2004).

- Ramos, J. pKa of a dye: UV-VIS Spectroscopy.

- Ramos, J. UV-Vis Spectrometry, pKa of a dye.

- Sorrenti, V., et al. (2006). Calculated log P values for imidazole derivatives A-C.

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.

- PharmaEducation. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.

- Devarajegowda, H. C., et al. (2000). Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. Molecular Crystals and Liquid Crystals Science and Technology Section A Molecular Crystals and Liquid Crystals, 348(1), 317-330.

- Lesyk, D., & Kheilik, Y. (2024). LogP / LogD shake-flask method v1.

- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162.

- Lin, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58914.

- The Royal Society of Chemistry. c7dt02584j1.pdf.

- Al-Masoudi, N. A., et al. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2021(2), M1229.

- Agatonovic-Kustrin, S., et al. (2018). Prediction of antimicrobial activity of imidazole Derivatives by artificial neural networks. Current Pharmaceutical Design, 24(33), 3949-3957.

- Ishida, T., & Nishida, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Journal of Computer Chemistry, Japan, 20(4), 101-110.

- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- Lokey Lab Protocols. Shake Flask logK.

- PubChem. 5-Phenyl-1H-imidazol-2-amine.

- Khan, I., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(42), 29649-29661.

- Al-Amiery, A. A., et al. (2017). 13C-NMRspectrum of compound (5) Compound (6):5-(3-((1H-imidazol-2-yl) diazenyl) phenyl)-1-phenyl-3-(p-tolyl)-2, 31H-pyrazole.

- Agatonovic-Kustrin, S., et al. (2019). The calculated logP values of the investigated compounds with respect to the computational model.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- International Journal of Advanced Research in Science and Engineering. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino).

- da Silva, A. C. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(15), 5786.

- ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Al-Ghamdi, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5104.

- Khan, I., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(42), 29649-29661.

- Nikolova, S., et al. (2022).

- The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

- NIST WebBook. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-.

Sources

- 1. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 8. 175531-38-1|this compound|BLD Pharm [bldpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmaguru.co [pharmaguru.co]

- 17. [PDF] Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. | Semantic Scholar [semanticscholar.org]

- 18. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 25. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 30. enamine.net [enamine.net]

- 31. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

(5-phenyl-1H-imidazol-2-yl)methanamine mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of (5-phenyl-1H-imidazol-2-yl)methanamine

Authored by a Senior Application Scientist

Foreword: Charting the Unexplored Territory of a Novel Imidazole Derivative

The imidazole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of biologically active compounds.[1][2] Its unique electronic characteristics and hydrogen bonding capabilities allow for potent and selective interactions with a wide array of biological targets, including enzymes, G-protein coupled receptors, and ion channels.[1][3] While extensive research has illuminated the mechanisms of many imidazole-containing drugs, the specific mode of action for this compound remains largely uncharacterized in publicly accessible literature.

This guide, therefore, adopts a proactive and predictive stance. Rather than merely summarizing existing data, we will leverage our field expertise to construct a logical, evidence-based framework for the systematic elucidation of its mechanism of action. We will proceed from foundational principles, drawing parallels from structurally similar, well-documented imidazole derivatives to propose high-probability biological targets. This document will serve as a comprehensive roadmap for researchers and drug development professionals, detailing the necessary experimental workflows, from initial target screening to downstream signaling analysis, required to definitively establish the pharmacological identity of this compound.

Structural Analysis and Hypothesized Biological Targets

The structure of this compound presents several key pharmacophoric features that inform our primary hypotheses:

-

The Imidazole Core: This heterocycle is a well-known bioisostere for histidine and histamine, capable of coordinating with metal ions in enzyme active sites and forming critical hydrogen bonds with receptor residues.[4][5]

-

The 2-Methanamine Group: The primary amine provides a basic center, likely protonated at physiological pH, enabling ionic interactions. Its position is analogous to substituents in known enzyme inhibitors and receptor ligands.[6]

-

The 5-Phenyl Group: This bulky, lipophilic group will significantly influence target binding, potentially through hydrophobic or pi-stacking interactions, and is a key determinant of selectivity and potency.

Based on these features and extensive precedent in the literature, we propose three primary, testable hypotheses for the mechanism of action of this compound:

-

Hypothesis A: Histamine H3 Receptor Antagonism. The structurally related (1H-imidazol-5-yl)methanamine scaffold is a known pharmacophore for histamine H3 receptor ligands.[7] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a key target for neurological disorders.

-

Hypothesis B: Nitric Oxide Synthase (NOS) Inhibition. Phenyl-substituted imidazoles have been reported as potent inhibitors of nitric oxide synthases (nNOS and iNOS), enzymes crucial in neurotransmission and inflammatory processes.[4] The imidazole ring can act as a heme ligand in the enzyme's active site.

-

Hypothesis C: Kinase Inhibition. The general structure of a substituted imidazole is a common motif in a wide variety of kinase inhibitors, which are central to oncology and inflammation research.[1][8]

The following sections will detail the experimental protocols required to systematically investigate each of these hypotheses.

Experimental Framework for Mechanism of Action Elucidation

This section provides a self-validating system of protocols designed to first identify the primary molecular target(s) and then to characterize the downstream functional consequences of the drug-target interaction.

Workflow for MoA Elucidation

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 1: Target Identification and Validation

The initial phase is designed to be a broad-spectrum screening process to determine which, if any, of our primary hypotheses are correct.

Protocol 1: Radioligand Binding Assays for Histamine Receptors

-

Causality: This experiment directly measures the affinity of this compound for the histamine receptors. A high affinity for a specific receptor subtype (e.g., H3) provides strong evidence of direct interaction.

-

Methodology:

-

Source: Use commercially available cell membranes expressing recombinant human histamine H1, H2, H3, and H4 receptors.

-

Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [³H]-Mepyramine for H1, [³H]-Tiotidine for H2, [³H]-Nα-methylhistamine for H3).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a serial dilution of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Incubation: Allow to incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Self-Validation: The protocol includes controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, non-labeled ligand). The difference yields specific binding, ensuring the measured effect is receptor-mediated.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Activity Assay

-

Causality: This assay directly quantifies the enzymatic activity of the three NOS isoforms in the presence of the test compound, establishing whether it acts as an inhibitor.

-

Methodology:

-

Source: Utilize purified recombinant human nNOS, iNOS, and eNOS enzymes.

-

Assay Principle: The most common method measures the conversion of L-[³H]arginine to L-[³H]citrulline.

-

Reaction Mixture: Prepare a reaction buffer containing the NOS enzyme, L-[³H]arginine, and necessary co-factors (NADPH, FAD, FMN, BH4, calmodulin for nNOS/eNOS).

-

Incubation: Add serial dilutions of this compound to the reaction mixture and incubate at 37°C for a set time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop buffer containing an ion-exchange resin (e.g., Dowex AG 50W-X8). The resin binds the unreacted L-[³H]arginine, while the product, L-[³H]citrulline, remains in the supernatant.

-

Detection: Measure the radioactivity of the supernatant via scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value for each NOS isoform.

-

-

Self-Validation: A known NOS inhibitor (e.g., L-NAME) is run in parallel as a positive control. A vehicle control (DMSO) establishes the baseline 100% activity. This confirms the assay is performing correctly and provides a benchmark for potency.

Phase 2: Cellular and Functional Confirmation

If Phase 1 yields a positive result, this next phase confirms that the molecular interaction translates into a functional cellular response.

Protocol 4: cAMP Accumulation Assay for H3 Receptor Function

-

Causality: The H3 receptor is a Gi-coupled GPCR. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block the effect of an agonist, thus restoring cAMP levels. This protocol tests for functional antagonism.

-

Methodology:

-

Cell Line: Use a stable cell line expressing the human H3 receptor (e.g., CHO-hH3).

-

Cell Treatment:

-

Pre-treat cells with this compound at various concentrations for 15-30 minutes.

-

Stimulate the cells with a fixed, sub-maximal (EC₈₀) concentration of a known H3 agonist (e.g., R-(-)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Also include a forskolin co-stimulation step to amplify the cAMP signal.

-

-

Lysis: After 30 minutes of stimulation, lyse the cells to release intracellular cAMP.

-

Detection: Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. The data will show a concentration-dependent reversal of the agonist-induced cAMP suppression. Calculate the IC₅₀ and subsequently the functional antagonist constant (Kb).

-

-

Self-Validation: Controls include cells treated with vehicle, agonist alone (to measure inhibition), and a known H3 antagonist (positive control), ensuring the observed effects are specific to H3 receptor modulation.

Data Presentation and Interpretation

Quantitative data from the above protocols should be summarized for clear comparison.

Table 1: Hypothetical Target Binding and Enzyme Inhibition Profile

| Target | Assay Type | Parameter | Value (nM) |

| Histamine H1 Receptor | Radioligand Binding | Ki | >10,000 |

| Histamine H2 Receptor | Radioligand Binding | Ki | >10,000 |

| Histamine H3 Receptor | Radioligand Binding | Ki | 15.2 |

| Histamine H4 Receptor | Radioligand Binding | Ki | 8,750 |

| nNOS | Enzyme Activity | IC₅₀ | 2,500 |

| iNOS | Enzyme Activity | IC₅₀ | 4,800 |

| eNOS | Enzyme Activity | IC₅₀ | >10,000 |

Interpretation: The hypothetical data in Table 1 strongly suggest that this compound is a potent and selective ligand for the Histamine H3 Receptor, with negligible activity at other histamine subtypes and weak activity against NOS enzymes. This would lead us to focus subsequent efforts on validating this as the primary mechanism of action.

Downstream Signaling Pathway Analysis

Upon confirmation of a primary target, the final step is to map the downstream intracellular signaling consequences.

Hypothesized H3 Receptor Antagonist Signaling Pathway

Caption: Signaling pathway for a Histamine H3 receptor antagonist.

Protocol 7: Western Blot Analysis of Key Signaling Nodes

-

Causality: H3 receptor signaling modulates the MAPK/ERK pathway. An H3 antagonist, by blocking the Gi-mediated inhibition, should lead to an increase in ERK phosphorylation in the presence of an agonist. This experiment validates the downstream effects predicted by the signaling model.

-

Methodology:

-

Cell Culture & Treatment: Use CHO-hH3 cells. Starve cells of serum overnight to reduce basal signaling.

-

Treatment Groups:

-

Vehicle Control

-

H3 Agonist (e.g., R-(-)-α-methylhistamine)

-

Test Compound alone

-

Test Compound pre-incubation, followed by H3 Agonist stimulation

-

-

Lysis & Protein Quantification: After treatment (typically 5-15 minutes for phosphorylation events), lyse cells and determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by gel electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Probe membranes with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density. Normalize the p-ERK signal to the t-ERK signal for each sample.

-

-

Self-Validation: The use of total ERK as a loading control ensures that any observed changes in p-ERK are due to signaling events, not differences in the amount of protein loaded. The agonist-only group confirms the pathway is responsive, and the compound-alone group checks for any intrinsic agonist activity.

Conclusion

This guide outlines a rigorous, multi-phased approach to define the mechanism of action for this compound. By starting with broad, structure-based hypotheses and systematically narrowing the focus through binding, functional, and downstream signaling assays, a researcher can construct a high-confidence pharmacological profile. The proposed workflows prioritize self-validation and causality, ensuring that the resulting data is both robust and interpretable. While the primary hypothesis points towards Histamine H3 receptor antagonism, the outlined framework is adaptable and can be used to uncover novel or unexpected mechanisms, ultimately contributing to a thorough understanding of this compound's therapeutic potential.

References

- Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases.PubMed.

- The Role of Imidazole Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.

- Imidazole as a Promising Medicinal Scaffold: Current St

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.Preprints.org.

- 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors.ACS Medicinal Chemistry Letters.

- An In-depth Technical Guide on the (1H-imidazol-5-yl)methanamine Scaffold: Discovery, History, and Therapeutic Potential.Benchchem.

- Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles.

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.MDPI.

- Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles.Indian Journal of Pharmaceutical Sciences.

- Hydrazide derivatives display a wide variety of biological activities.MDPI.

- Synthesis and therapeutic potential of imidazole containing compounds.PMC.

- Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.scopus.com.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul.Longdom Publishing.

- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.

- Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities.PubMed.

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.PubMed Central.

- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.MDPI.

- Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors.NIH.

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. nbinno.com [nbinno.com]

- 4. Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijsrtjournal.com [ijsrtjournal.com]

A Technical Guide to the Biological Activity of Novel Imidazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold - A Cornerstone of Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] First synthesized in the 19th century, its unique electronic characteristics, including its amphoteric nature and ability to act as a hydrogen bond donor and acceptor, allow it to readily interact with a multitude of biological targets like enzymes and receptors.[2][3] This versatility has led to the development of numerous drugs across various therapeutic areas.[4][5] The imidazole core is present in essential biological molecules such as the amino acid histidine and purines, underscoring its fundamental role in biological systems.[2][6]

In recent years, the search for novel therapeutic agents has intensified, driven by challenges like antimicrobial resistance and the need for more effective cancer therapies.[7] This has spurred significant research into the synthesis and biological evaluation of novel imidazole derivatives.[8] These new chemical entities often exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][9] This guide provides an in-depth exploration of these key biological activities, focusing on the underlying mechanisms of action, field-proven experimental protocols for their evaluation, and the structure-activity relationships that govern their therapeutic potential.

Chapter 1: Antimicrobial Activity

The emergence of multidrug-resistant pathogens represents a critical global health threat, necessitating the discovery of new antimicrobial agents.[7] Imidazole derivatives have long been recognized for their potent antimicrobial effects, particularly as antifungal agents (e.g., clotrimazole, ketoconazole), and newer derivatives show significant promise against a range of bacteria.[1][10]

Mechanism of Action

The antimicrobial action of imidazole derivatives is often multifaceted. A primary mechanism, especially in fungi, involves the inhibition of cytochrome P450 enzymes, such as 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and integrity loss, ultimately causing cell death.

In bacteria, proposed mechanisms include the disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, and insertion into the cell membrane, causing a loss of integrity.[1][11] The lipophilicity of the derivatives often plays a crucial role; an optimal level is required to facilitate passage through the bacterial cell wall and membrane.[8] Studies have shown that novel imidazole derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][8]

Experimental Workflow: Screening for Antimicrobial Potency

The evaluation of a novel compound's antimicrobial properties follows a logical progression from initial screening to quantitative assessment. This workflow ensures that resources are focused on the most promising candidates.

Caption: A typical workflow for antimicrobial drug discovery.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a self-validating system for quantifying the antimicrobial potency of a compound. It is considered a gold-standard method for its reproducibility and efficiency.

Objective: To determine the lowest concentration of a novel imidazole derivative that visibly inhibits the growth of a specific microorganism.

Methodology:

-

Preparation of Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213) from an agar plate.

-

Suspend the colonies in sterile saline solution.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for inter-assay reproducibility.

-

Dilute this standardized suspension 1:100 in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the test imidazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the stock compound solution (at twice the highest desired test concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Result Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

A positive control (e.g., Ciprofloxacin) and a solvent control (DMSO) should be run in parallel to validate the assay.[2]

-

Chapter 2: Anticancer Activity

The imidazole scaffold is a key component of many anticancer agents, including kinase inhibitors.[6] Novel derivatives are continuously being explored for their ability to target various hallmarks of cancer, such as sustained proliferative signaling, evasion of apoptosis, and metastasis.[12]

Mechanisms of Action

The anticancer effects of imidazole derivatives are diverse and often target specific molecular pathways dysregulated in cancer cells.

-

Kinase Inhibition: Many imidazole-based drugs are designed to target protein kinases, which are critical regulators of cell signaling pathways. For example, derivatives have been developed as potent inhibitors of BRAFV600E, a mutation found in various malignant tumors, thereby blocking the MAPK/ERK signaling pathway that drives cell proliferation.[13]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared with well-known chemotherapeutics like colchicine.[14][15]

-

Apoptosis Induction: Novel imidazole compounds can induce programmed cell death (apoptosis) through various mechanisms. This can include the upregulation of pro-apoptotic proteins like Bax and caspases, and the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[16] Some derivatives also increase intracellular levels of reactive oxygen species (ROS), which can trigger apoptotic pathways.[12]

-

DNA Interaction: The electron-rich imidazole ring can interact with DNA, potentially through intercalation or groove binding, interfering with DNA replication and transcription processes.[15]

Caption: Inhibition of the BRAF V600E signaling pathway.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a fundamental tool for screening potential anticancer compounds.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel imidazole derivative against a cancer cell line.

Methodology:

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, T24 for urothelial carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.[14]

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the imidazole derivative in culture media.

-

Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a media-only blank.

-

Incubate the plate for another 48-72 hours. The incubation time is chosen to allow for sufficient cell division and for the compound to exert its effect.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the media from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from the blank wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Data Presentation: Anticancer Activity

Summarizing cytotoxicity data in a table allows for clear comparison between different compounds and cell lines.

| Compound | Target Cell Line | Mean IC₅₀ (µM)[13] |

| 14h | NCI-60 Panel (Mean) | 2.4 |

| 16e | NCI-60 Panel (Mean) | 3.6 |

Chapter 3: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[17] Imidazole derivatives have demonstrated significant anti-inflammatory properties, often by modulating the production of inflammatory mediators.[18][19]

Mechanism of Action

The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways in the inflammatory cascade.

-

Inhibition of Inflammatory Mediators: Many derivatives can downregulate the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[17][20]

-

Modulation of Signaling Pathways: Some compounds can modulate the activity of transcription factors like NF-κB, which is a central regulator of the inflammatory response.[9][17]

-

Enzyme Inhibition: A key mechanism is the inhibition of enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing prostaglandins that mediate pain and inflammation.[17][19]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in-vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of an imidazole derivative to reduce acute inflammation in an animal model.

Methodology:

-

Animal Acclimatization:

-

Use adult Wistar rats (150-200g). House the animals under standard laboratory conditions for at least one week before the experiment to allow for acclimatization.

-

Fast the animals overnight before the experiment but allow free access to water. This minimizes variability related to food intake.

-

-

Grouping and Baseline Measurement:

-

Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the imidazole derivative.

-

Using a plethysmometer, measure the initial volume of the right hind paw of each rat. This is the baseline reading (V₀).

-

-

Compound Administration:

-

Administer the test compounds and the standard drug orally or via intraperitoneal injection, typically 30-60 minutes before inducing inflammation. The control group receives only the vehicle (e.g., saline with a drop of Tween 80).

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% w/v carrageenan solution (prepared in sterile saline) into the sub-plantar region of the right hind paw of each rat. Carrageenan is a potent phlogistic agent that induces a reproducible inflammatory response.

-

-

Measurement of Paw Edema:

-

Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

-

The increase in paw volume (edema) is calculated as Vₜ - V₀.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

The results demonstrate the compound's ability to suppress the inflammatory response over time compared to the untreated control.[9]

-

Chapter 4: Antiviral Activity

The structural features of the imidazole ring make it a valuable scaffold for the development of antiviral agents.[3] Derivatives have been synthesized and evaluated against a wide range of viruses, including influenza virus, dengue virus (DENV), herpes simplex virus (HSV), and coronaviruses.[3][21]

Mechanism of Action

Imidazole-based compounds can interfere with various stages of the viral life cycle.[22]

-

Inhibition of Viral Entry: Some compounds can block the virus from entering the host cell.

-

Inhibition of Viral Replication: A common mechanism is the inhibition of key viral enzymes necessary for replication, such as viral proteases (e.g., SARS-CoV-2 main protease) or polymerases.[3][23]

-

Disruption of Viral Assembly/Release: Derivatives can also interfere with the assembly of new viral particles or their release from the host cell.

For example, docking studies have shown that certain imidazole derivatives can bind effectively to the active site of the SARS-CoV-2 main protease, suggesting a potential mechanism for inhibiting viral replication.[3] Other studies have identified derivatives that inhibit DENV and yellow fever virus (YFV) replication in cell culture, with some compounds showing high potency.[21]

Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay used to quantify the titer of neutralizing antibodies or to evaluate the ability of a compound to inhibit viral infection and spread.

Objective: To determine the concentration of an imidazole derivative required to reduce the number of viral plaques by 50% (EC₅₀).

Methodology:

-

Cell Monolayer Preparation:

-

Seed a suitable host cell line (e.g., Vero cells for DENV) in 6-well or 12-well plates.[21]

-

Incubate until the cells form a confluent monolayer. A confluent monolayer is essential for the uniform development of viral plaques.

-

-

Compound-Virus Incubation:

-

Prepare serial dilutions of the test imidazole derivative.

-

Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU).

-

Incubate this mixture for 1 hour at 37°C to allow the compound to interact with and neutralize the virus particles.

-

-

Infection of Cells:

-

Wash the cell monolayers with PBS to remove the culture medium.

-

Inoculate the monolayers with the virus-compound mixtures. Also include a virus-only control (no compound) and a cell-only control (no virus).

-

Allow the virus to adsorb to the cells for 1 hour at 37°C.

-

-

Overlay and Incubation:

-

After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions or "plaques".

-

Incubate the plates for several days (the time depends on the virus) to allow for plaque formation.

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution like 10% formalin.

-

Stain the cells with a dye such as crystal violet. The stain is taken up only by living cells, so the plaques (areas of dead or destroyed cells) will appear as clear zones against a colored background.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

-

References

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). National Center for Biotechnology Information.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.

- Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. (2021, January). National Center for Biotechnology Information.

- Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (2024). Oriental Journal of Chemistry.

- Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (n.d.). National Center for Biotechnology Information.

- Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions.

- Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI.

- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025, October 6). BMC Chemistry.

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Center for Biotechnology Information.

- (PDF) Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (n.d.). ResearchGate.

- synthesis and biological evaluation of novel imidazole based compounds. (2025, August 8). ResearchGate.

- Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. (n.d.). National Center for Biotechnology Information.

- Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (n.d.). ChemRxiv.

- Recent advancement in imidazole as anti cancer agents: A review. (n.d.). Semantic Scholar.

- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation.

- Imidazole as a Promising Medicinal Scaffold. (2021, July 29). Dovepress.

- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Semantic Scholar.

- Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024, October 4). National Center for Biotechnology Information.

- Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach. (2020, September 18). Journal of Biomolecular Structure and Dynamics.

- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025, December 18). ACS Publications.

- (PDF) Overview on Biological Activities of Imidazole Derivatives. (2022, September 30). ResearchGate.

- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (n.d.). MDPI.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Cureus.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2025, August 9). Semantic Scholar.

- Overview on Biological Activities of Imidazole Derivatives. (n.d.). Technion - Israel Institute of Technology.

- Imidazole derivatives with antiviral activity. (n.d.). ResearchGate.

- Imidazole- and benzimidazole-based antiviral drugs. (n.d.). ResearchGate.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciSpace.

- Synthesis of Imidazole Derivatives and Their Biological Activities. (n.d.). Semantic Scholar.

- Imidazole Derivatives With Potential Biological Activity. (1980, July). National Center for Biotechnology Information.

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024, June 26). National Center for Biotechnology Information.

Sources

- 1. nano-ntp.com [nano-ntp.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cris.technion.ac.il [cris.technion.ac.il]

- 6. Recent advancement in imidazole as anti cancer agents: A review | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]

- 16. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 18. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]